molecular formula C10H10O4 B1367404 7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 26018-52-0

7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B1367404
CAS No.: 26018-52-0
M. Wt: 194.18 g/mol
InChI Key: AUSRBNPHZKIVHR-UHFFFAOYSA-N
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Description

“7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H8O4 . The average mass is 192.168 Da and the monoisotopic mass is 192.042252 Da .


Chemical Reactions Analysis

The experimental method involves a short-term and practical reaction of 3-hydroxy-3 H-benzofuran-2-one, and the possibility of obtaining various phenol derivatives by the domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization .


Physical And Chemical Properties Analysis

The density of “this compound” is 1.3±0.1 g/cm3 . The boiling point is 352.4±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 63.0±3.0 kJ/mol . The flash point is 166.9±22.3 °C . The index of refraction is 1.617 .

Scientific Research Applications

  • Synthesis and Structural Studies : This compound has been utilized in the synthesis of various chemical derivatives. For example, methoxy-substituted 2-isopropenyl-2,3-dihydrobenzofurans, related to your compound of interest, were prepared and studied for their acylation reactions (Yamaguchi et al., 1984). Similarly, novel derivatives involving this compound were synthesized and analyzed for their structural and optical properties (Jiang et al., 2012).

  • Protective Group in Organic Synthesis : The 4-methoxy-α-methylbenzyl ester, related to your compound, has been used as a protecting group for carboxylic acids. This method is compatible with various functional groups and offers an alternative to traditional reductive debenzylation reactions (Yoo et al., 1990).

  • Natural Product Derivation : Compounds structurally related to 7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid have been isolated from natural sources like Piper hispidum. These compounds were subjected to cytotoxicity evaluations, showing moderate activity for certain derivatives (Friedrich et al., 2005).

  • Chemical Transformation Studies : Various chemical transformations of compounds related to this compound have been explored. For instance, the study of oxidative debenzylation to yield specific chemical structures has been documented (Yamaguchi et al., 1984).

  • Antimicrobial Activity : The compound has been used in the synthesis of new pyridine derivatives, which were then screened for their antimicrobial activity. These studies provide insights into the potential biological applications of derivatives of this compound (Patel et al., 2011).

  • Enzymatic Hydrolysis Study : An investigation into the enzymatic hydrolysis of the methyl ester of this compound using enzymes from various animal livers was conducted. This study contributes to the understanding of biotransformation processes of similar compounds (Lendechy et al., 2000).

Safety and Hazards

“7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid” may cause respiratory irritation and causes serious eye irritation .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Seeking effective and low-toxic antifungal drugs has become the focus of current research .

Biochemical Analysis

Biochemical Properties

7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby slowing down conduction velocity and reducing sinus node autonomy . This interaction is crucial in managing conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit potential anticancer activity against human myeloid leukemia, nasopharyngeal carcinoma, and liver cancer cell lines . These effects are mediated through its impact on cell signaling pathways and gene expression, leading to altered cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It targets the NAD+ binding site by occupying the nicotinamide pocket, which is essential for its biological activity . This binding interaction leads to enzyme inhibition or activation, resulting in changes in gene expression and subsequent cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its antioxidant properties are maintained over time, providing sustained protection against oxidative damage . The compound’s stability and degradation rates can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For instance, it has been shown to participate in the synthesis of complex benzofuran derivatives through unique free radical cyclization cascades . These metabolic pathways are essential for its biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity . Understanding these transport mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for its biological activity and therapeutic potential.

Properties

IUPAC Name

7-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-4,8H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSRBNPHZKIVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid
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7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid
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7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 4
7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid
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7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 6
7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

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